Methyl isoferulate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl isoferulate involves various chemical reactions, with one notable method being the reaction with FeCl3 or Ag2O. This process results in the formation of dimers and trimers, suggesting a potential pathway for the biosynthesis of lithospermic acids and related nor and neolignans. The reaction showcases the compound's reactivity and its utility in synthesizing complex molecular architectures (Cotelle & Vezin, 2003).

Molecular Structure Analysis

Methyl isoferulate's molecular structure has been the subject of various theoretical studies, aiming to understand its electronic configuration and geometrical parameters. These studies often employ ab initio calculations to investigate the compound's structure, providing insights into its stability, reactivity, and physical properties. While specific studies on methyl isoferulate's molecular structure are scarce, analogous research on methyl radicals offers a glimpse into the methodologies used to explore such compounds' molecular characteristics (Chipman, 1983).

Chemical Reactions and Properties

Methyl isoferulate undergoes various chemical reactions, highlighting its versatility as a chemical building block. One notable reaction is its participation in the formation of radical fragments from even-electron ions, a process that defies the conventional "even-electron rule." This reaction pathway has implications for understanding the fragmentation mechanisms of similar compounds and their isomeric effects on homolytic cleavage (Zhang et al., 2013).

Physical Properties Analysis

The physical properties of methyl isoferulate, such as its melting point, boiling point, and solubility, are crucial for its application in chemical synthesis and material science. These properties are influenced by the compound's molecular structure and determine its behavior in various chemical environments. Research on analogous compounds, such as methyl formate, provides a framework for investigating the physical properties of methyl isoferulate and related esters (Curl, 1959).

Chemical Properties Analysis

The chemical properties of methyl isoferulate, including its reactivity, stability, and interaction with other molecules, are of significant interest. Studies focusing on the synthesis and reactions of related methyl esters shed light on the potential chemical behaviors of methyl isoferulate. These investigations contribute to a deeper understanding of its role in synthetic chemistry and potential applications in developing new materials and bioactive compounds (Hojo, Tomita, & Hosomi, 1993).

Applications De Recherche Scientifique

Biosynthesis of Lithospermic Acids and Related Nor and Neolignans

- Scientific Field: Organic Chemistry

- Application Summary: Methyl isoferulate is used in the biosynthesis of lithospermic acids and related nor and neolignans .

- Methods of Application: The reaction of methyl isoferulate with FeCl3 or Ag2O is used in this process .

- Results: Compared to methyl ferulate, methyl isoferulate showed a very modest reactivity to the oxidation whatever the oxidant used .

Drug Discovery and Development

- Scientific Field: Pharmaceutical Sciences

- Application Summary: The methyl group in Methyl isoferulate plays a significant role in the design or optimization of bioactive compounds, whether in terms of pharmacodynamic or pharmacokinetic properties .

- Methods of Application: The role of the methyl group in drug design and hit-to-lead optimization processes is broad, including the displacement of water molecules during molecular recognition, i.e., the realization of hydrophobic interactions .

- Results: The methylation effect, or the “magic methyl” effect, is a factor that stands out due to the number of examples that demonstrate profound changes in either pharmacodynamic or pharmacokinetic properties .

Enzymatic Oxidation of Ferulic Acid

- Scientific Field: Biochemistry

- Application Summary: Methyl isoferulate is used in the enzymatic oxidation of ferulic acid to prepare new derivatives .

- Methods of Application: The ferulic acid (FA)-oxidation by Myceliophthora thermophila laccase was performed in phosphate buffer at 30 °C and pH 7.5 as an eco-friendly procedure .

- Results: LC-MS analysis showed that oxidation products were four dehydrodimers (P1, P2, P3, P5) at MM = 386 g/mol, two dehydrotetramers (P6, P7) at MM = 770 g/mol and one decarboxylated dehydrodimer (P4) at MM = 340 g/mol .

Forensic Science

- Scientific Field: Forensic Science

- Application Summary: Cytosine methylation analysis of DNA, which involves Methyl isoferulate, has a broad range of applications in forensic science such as identifying single or mixed body fluid, discriminating monozygotic twins, age prediction, addiction/behavioral prediction as well as race/ethnicity identification .

- Methods of Application: The specific methods of application in forensic science are not detailed in the source .

- Results: The results or outcomes obtained from these applications are not specified in the source .

Epigenetic Methylation in Cancer

- Scientific Field: Oncology

- Application Summary: Methyl isoferulate is used in the study of methylation modifications in cancer. Aberrant methylation status has been linked with cancer development in several malignancies .

- Methods of Application: Various research techniques are used for detecting methylation across the genome and transcriptome .

- Results: Early detection and precise restoration of dysregulated methylation form the basis for several epigenetics-based therapeutic strategies .

DNA Methylation in Poultry

- Scientific Field: Zoology

- Application Summary: Methyl isoferulate is used in the research and application of DNA methylation in poultry .

- Methods of Application: The specific methods of application in this field are not detailed in the source .

- Results: The results or outcomes obtained from these applications are not specified in the source .

Orientations Futures

Propriétés

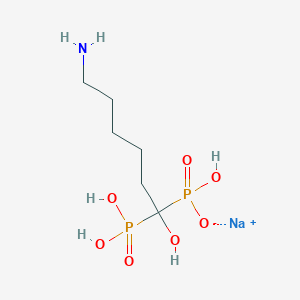

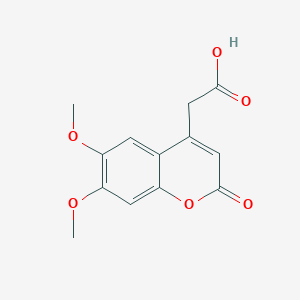

IUPAC Name |

methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLOUXXZZFFBBW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoferulate | |

CAS RN |

16980-82-8 | |

| Record name | Methyl isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)